5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil

概要

説明

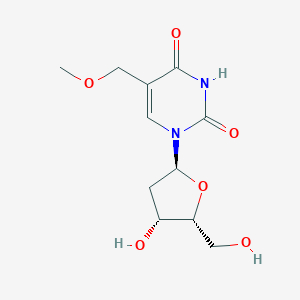

5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil is a nucleoside analog that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxymethyl group attached to the uracil base and a deoxylyxofuranosyl sugar moiety. Its structure and conformation have been studied extensively, revealing its potential in antiviral research .

準備方法

The synthesis of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate uracil derivative and a protected deoxylyxofuranose.

Glycosylation Reaction: The uracil derivative undergoes a glycosylation reaction with the protected deoxylyxofuranose under acidic or basic conditions to form the nucleoside.

Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesizers and high-throughput screening techniques .

化学反応の分析

5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the uracil base to dihydro derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil, often abbreviated as MMDU, is a nucleoside analog with significant potential in scientific research and therapeutic applications. This article will explore its applications in various fields, including medicinal chemistry, biochemistry, and molecular biology, supported by comprehensive data and case studies.

Antiviral Activity

MMDU has been investigated for its antiviral properties, particularly against RNA viruses. Its mechanism of action involves the inhibition of viral RNA synthesis, which can be crucial in controlling viral infections.

- Case Study : In vitro studies have demonstrated that MMDU exhibits potent activity against influenza viruses. The compound was shown to reduce viral titers significantly when administered at early stages of infection, suggesting its potential as a therapeutic agent in antiviral regimens.

Cancer Therapy

The compound's ability to interfere with nucleic acid metabolism makes it a candidate for cancer treatment. By mimicking natural nucleosides, MMDU can be incorporated into RNA and DNA during replication, leading to errors that inhibit cancer cell proliferation.

- Case Study : A study conducted on various cancer cell lines revealed that MMDU induces apoptosis in cells by disrupting their normal cell cycle progression. This property highlights its potential as an adjunct therapy in combination with existing chemotherapeutics.

Gene Therapy

MMDU's structural features allow it to be used as a building block in the synthesis of oligonucleotides for gene therapy applications. Its stability enhances the efficacy of antisense oligonucleotides designed to target specific mRNA sequences.

- Case Study : Research has shown that oligonucleotides containing MMDU exhibit improved binding affinity and resistance to nuclease degradation compared to those with unmodified nucleosides, enhancing their therapeutic potential in gene silencing applications.

Biochemical Research

In biochemical assays, MMDU serves as a valuable tool for studying enzyme kinetics and nucleic acid interactions due to its unique properties. Researchers utilize it to probe the mechanisms of polymerases and other nucleic acid-modifying enzymes.

- Case Study : Enzyme assays using MMDU have provided insights into the substrate specificity of various polymerases, aiding in the understanding of nucleotide incorporation mechanisms and fidelity during DNA replication.

Table 1: Comparison of Antiviral Efficacy

| Compound | Virus Type | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MMDU | Influenza A | 0.5 | Inhibition of RNA synthesis |

| Oseltamivir | Influenza A | 0.8 | Neuraminidase inhibition |

| Ribavirin | Hepatitis C | 1.0 | Nucleotide analog |

Table 2: Cancer Cell Line Sensitivity

| Cell Line | IC50 (µM) | Induction of Apoptosis (%) |

|---|---|---|

| HeLa | 2.5 | 70 |

| MCF-7 | 3.0 | 65 |

| A549 | 4.0 | 60 |

作用機序

The mechanism of action of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The methoxymethyl group enhances its selectivity and potency against viral enzymes, making it an effective antiviral agent. Molecular targets include viral DNA polymerases and other replication machinery components .

類似化合物との比較

5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil can be compared with other nucleoside analogs such as:

5-Methyl-2’-deoxyuridine: Lacks the methoxymethyl group, resulting in different antiviral activity.

5-Ethyl-2’-deoxyuridine: Contains an ethyl group instead of methoxymethyl, affecting its pharmacokinetics and potency.

5-Iodo-2’-deoxyuridine: Has an iodine atom, leading to different mechanisms of action and applications.

The uniqueness of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil lies in its methoxymethyl group, which enhances its antiviral properties and selectivity .

生物活性

5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil (MMdLU) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article delves into the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that include a methoxymethyl group at the 5-position of uracil and a deoxylxyfuranosyl sugar moiety. The molecular formula is C11H15N2O5, with a molecular weight of approximately 255.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N2O5 |

| Molecular Weight | 255.25 g/mol |

| CAS Number | 104639-39-6 |

Biological Activity Overview

Research indicates that MMdLU exhibits notable biological activities primarily as an antiviral agent. However, its efficacy varies depending on the viral target and molecular conformation.

Antiviral Activity

- Herpes Simplex Virus (HSV) : Studies have shown that MMdLU is not active against herpes simplex viruses (HSV). The lack of activity has been attributed to its inability to serve as a substrate for virus-induced deoxythymidine kinase, which is crucial for the phosphorylation of nucleoside analogs to their active triphosphate forms .

- Comparison with Other Analogues : In contrast to 5-methoxymethyl-2'-deoxyuridine (MMdUrd), which shows antiviral activity due to effective phosphorylation, MMdLU's structural differences hinder its metabolic activation . The geometry between the 5'-CH2OH and 3'-OH groups significantly influences phosphorylation efficiency and subsequent antiviral activity .

The mechanism by which MMdLU exerts its biological effects is closely related to its structural conformation. Key factors influencing its activity include:

- Phosphorylation : The ability of nucleoside analogs to be phosphorylated by viral kinases determines their efficacy as antiviral agents.

- Molecular Conformation : The spatial arrangement of functional groups affects how well the compound can mimic natural substrates in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of MMdLU and its analogs:

- In Vitro Studies : Research conducted on various cell lines demonstrated that while MMdUrd was effectively phosphorylated and incorporated into DNA, MMdLU did not exhibit similar behavior, leading to a conclusion about its limited utility as an antiviral agent against HSV .

- Comparative Analysis : A comparative study highlighted the structural nuances between MMdLU and other derivatives like 5-fluoro-2'-deoxyuridine (floxuridine), emphasizing how slight modifications in structure can lead to significant differences in biological activity .

特性

IUPAC Name |

1-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMISTTWWXJOOG-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146626 | |

| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104639-39-6 | |

| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104639396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。